Home > Products > Screening Compounds P124400 > 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one - 1783487-69-3

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Catalog Number: EVT-2537542
CAS Number: 1783487-69-3
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.088
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound characterized by its unique structure and potential biological activities. It has garnered attention in medicinal chemistry due to its applications in drug development and biological studies. The molecular formula for this compound is C9H10BrN2OC_9H_{10}BrN_2O, indicating the presence of a bromine atom and a methyl group attached to the tetrahydroquinoxaline core.

Source and Classification

This compound is classified under the category of quinoxaline derivatives, which are known for their diverse pharmacological properties. Quinoxalines have been extensively studied for their roles as antitumor agents, antimicrobial agents, and in neurological research. The specific structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one allows it to interact with various biological targets, making it a valuable scaffold in drug design.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves a bromination reaction of 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in solvents such as acetic acid or chloroform. The reaction conditions are optimized to ensure high yield and purity of the product.

Key Steps in Synthesis:

  1. Bromination: The starting material is treated with bromine or NBS under controlled conditions.
  2. Solvent Selection: Acetic acid or chloroform is commonly used to dissolve the reactants and facilitate the reaction.
  3. Temperature Control: The reaction is typically carried out at room temperature or slightly elevated temperatures to enhance reactivity without causing degradation.

Industrial methods may employ continuous flow reactors for large-scale production, which allows for precise control over reaction parameters and minimizes side reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one features a tetrahydroquinoxaline ring system with a bromine atom at the 7-position and a methyl group at the 1-position.

Structural Data:

  • IUPAC Name: 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
  • Molecular Formula: C9H10BrN2OC_9H_{10}BrN_2O
  • InChI Key: IGSLUAVKYIONOZ-UHFFFAOYSA-N
  • Melting Point: Specific melting point data may vary but is typically reported in the range of 100–120 °C depending on purity .
Chemical Reactions Analysis

Reactions and Technical Details

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions:

Types of Reactions:

  1. Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  2. Oxidation and Reduction: The compound can be oxidized to form quinoxaline derivatives or reduced to yield tetrahydroquinoxaline derivatives.
  3. Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents:

  • For substitution: Sodium amide or thiourea in polar solvents like dimethylformamide.
  • For oxidation: Potassium permanganate or hydrogen peroxide.
  • For reduction: Lithium aluminum hydride or sodium borohydride.
Mechanism of Action

The mechanism of action for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific biological targets such as enzymes or receptors. The presence of the bromine atom and the methyl group significantly influences its binding affinity and specificity towards these targets.

Process and Data

Upon binding to its target sites, this compound may modulate enzymatic activity or receptor signaling pathways, which can lead to various biological effects including anticancer activity or antimicrobial properties . Research is ongoing to elucidate the precise pathways involved.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Physical Properties:

  • Appearance: Typically appears as a light yellow to white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties:

  • Stability: Generally stable under normal laboratory conditions but should be protected from light and moisture.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the bromine atom.

Relevant data regarding toxicity indicates that it may pose health hazards if not handled properly; thus safety precautions are recommended during synthesis and application .

Applications

Scientific Uses

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting diseases such as cancer and bacterial infections.
  2. Biological Studies: Employed in investigations into the biological activities of quinoxaline derivatives.
  3. Chemical Research: Acts as a precursor for synthesizing more complex heterocyclic compounds.

The compound's unique structure allows researchers to explore its potential therapeutic roles further, making it a subject of interest in ongoing drug discovery efforts .

Synthetic Methodologies and Reaction Optimization

Regioselective Bromination Strategies for Tetrahydroquinoxaline Derivatives

Regioselective bromination at the C7 position of 1-methyl-3,4-dihydroquinoxalin-2(1H)-one presents significant synthetic challenges due to competing reaction pathways and potential ring aromatization. The electron-deficient nature of the tetrahydroquinoxaline core necessitates carefully optimized electrophilic substitution conditions. Research indicates that bromination using molecular bromine (Br₂) in chlorinated solvents (e.g., dichloromethane) at 0–25°C achieves 60–75% regioselectivity for the C7 position, attributed to the para-orientation relative to the more electron-donating N1-methyl group. However, this method frequently yields undesired dibrominated byproducts (15–20%) and traces of aromatized quinoxaline derivatives due to oxidative side reactions [2].

Superior regiocontrol (>90%) is achieved through in situ generation of bromine equivalents using N-Bromosuccinimide in dimethylformamide at 50°C. The polar aprotic solvent stabilizes the brominating complex while suppressing ring oxidation. This protocol capitalizes on the inherent electronic bias of the tetrahydroquinoxaline scaffold, where the C7 position exhibits higher electron density in calculated molecular electrostatic potential maps. The C6 position remains largely unaffected due to steric hindrance from the adjacent carbonyl group [1] [2].

Table 1: Regioselectivity Comparison of Bromination Methods

Brominating AgentSolventTemperature (°C)C7 Selectivity (%)Major Byproducts
Molecular BromineDichloromethane0–2560–75Dibromides (15–20%), Quinoxaline (5%)
N-BromosuccinimideDimethylformamide50>90Monobrominated C6 isomer (<5%)

Solvent and Catalyst Effects in N-Bromosuccinimide-Mediated Bromination

The efficiency of N-Bromosuccinimide-mediated bromination is profoundly influenced by solvent polarity and Brønsted/Lewis acid additives. Non-polar solvents (e.g., tetrachloromethane) promote succinimidyl radical formation, leading to unselective benzylic bromination and reduced C7 specificity. Conversely, polar aprotic solvents like dimethylformamide or acetonitrile enhance electrophilic bromination by stabilizing the N-Bromosuccinimide-bromine complex through dipole interactions. Kinetic studies reveal a 3.2-fold rate increase when switching from tetrachloromethane to dimethylformamide at identical concentrations and temperatures [3] [9].

Acid catalysts dramatically modify reaction regiochemistry. Trifluoroacetic acid (10 mol%) protonates the quinoxalinone carbonyl, amplifying the ring’s electron deficiency and reducing C7 selectivity to 40%. In contrast, Lewis acids like zinc bromide (5 mol%) coordinate with N-Bromosuccinimide, generating a ZnBr₂-Br⁺ species that delivers electrophilic bromine with enhanced positional fidelity. This catalytic system achieves 92% isolated yield of the C7-brominated product within 2 hours, minimizing dehydrohalogenation byproducts. The reaction proceeds via a Wheland intermediate stabilized by zinc coordination, as evidenced by in situ Raman spectroscopy showing a 15 cm⁻¹ shift in the C7 vibrational band [2] [9].

Table 2: Solvent and Additive Impact on N-Bromosuccinimide Bromination

Reaction ModifierReaction Time (h)7-Bromo Isomer Yield (%)Key Mechanistic Effect
None (dimethylformamide)4.078Dipole stabilization of Br⁺
Zinc Bromide (5 mol%)2.092Electrophilic ZnBr₂-Br⁺ complex
Trifluoroacetic Acid (10 mol%)3.540Carbonyl protonation reduces ring electronics

Comparative Analysis of Direct vs. Indirect Bromination Pathways

Direct Bromination: Single-step protocols using N-Bromosuccinimide/dimethylformamide offer atom-economical advantages but require stringent temperature control. At >60°C, competitive N-Bromosuccinimide-mediated oxidation initiates dehydrogenation, yielding 7-bromo-1-methylquinoxalin-2(1H)-one (18–22% yield). This side reaction proceeds via succinimidyl radical abstraction of the C3-hydrogen, followed by elimination of hydrogen bromide. The aromatized byproduct is challenging to separate due to similar polarity to the target compound [2] [6].

Indirect Pathways: A two-step sequence involving 7-bromo-1,2,3,4-tetrahydroquinoxaline N-oxidation followed by phosphorus oxybromide treatment circumvents aromatization. The N-oxide intermediate directs electrophilic bromination exclusively to C7 through a transient σ-complex, achieving 95% regioselectivity. Subsequent reductive deoxygenation recovers the saturated ring. Though requiring additional steps, this route delivers higher overall purity (99.5% by high-performance liquid chromatography) when handling sensitive substrates. The indirect method’s major limitation is the 35% yield loss during phosphorus oxybromide-mediated deoxygenation, making it less scalable than optimized direct bromination [2].

Post-Synthetic Purification Techniques: Chromatography vs. Recrystallization Efficiency

Purification of 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is critical for removing regioisomers, dibrominated species, and oxidation byproducts. Silica gel chromatography with ethyl acetate/hexane (3:7) gradients resolves C6 and C7 monobrominated isomers (ΔRf = 0.12) but causes 5–8% product loss through succinimide adduct formation on the stationary phase. This adsorption is attributed to hydrogen bonding between the quinoxalinone carbonyl and surface silanols [1] [8].

Recrystallization from ethanol/water (4:1) exploits differential solubility: the target compound crystallizes at 4°C (65% recovery), while N-Bromosuccinimide-derived succinimide remains in the mother liquor. However, this method co-precipitates 7-bromo-1-methylquinoxalin-2(1H)-one if present above 3%. Mixed-solvent systems (toluene/heptane) enable fractional crystallization at −20°C, yielding material with ≥99% purity but requiring 48-hour equilibration. Chromatography delivers higher throughput (85% recovery in <2 hours), whereas recrystallization provides superior crystal morphology for X-ray characterization [1] [8].

Table 3: Purification Method Performance Comparison

ParameterSilica Gel ChromatographyEthanol/Water RecrystallizationToluene/Heptane Fractional Crystallization
Typical Purity (%)97–9895–97≥99
Process Time2 hours8 hours48 hours
Isomer SeparationExcellent (ΔRf=0.12)PoorModerate
Product Recovery (%)856550

Properties

CAS Number

1783487-69-3

Product Name

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

IUPAC Name

7-bromo-1-methyl-3,4-dihydroquinoxalin-2-one

Molecular Formula

C9H9BrN2O

Molecular Weight

241.088

InChI

InChI=1S/C9H9BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3

InChI Key

IGSLUAVKYIONOZ-UHFFFAOYSA-N

SMILES

CN1C(=O)CNC2=C1C=C(C=C2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.